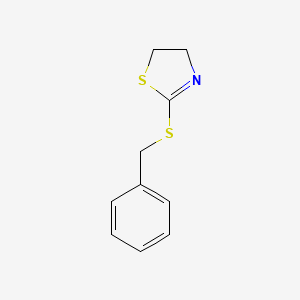

2-Benzylsulfanyl-4,5-dihydrothiazole

Description

Significance of Thiazole (B1198619) and Dihydrothiazole Nuclei in Chemical Sciences

The thiazole nucleus, a five-membered ring containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. nih.govsemanticscholar.org This structural unit is present in a wide array of natural products, most notably Thiamine (Vitamin B1), and is a crucial component of globally important pharmaceuticals like penicillin. nih.govsysrevpharm.org The versatility of the thiazole ring is demonstrated by its presence in drugs with diverse therapeutic applications, including antimicrobial (sulfathiazole), antiretroviral (ritonavir), antifungal (abafungin), and antineoplastic (tiazofurin) agents. nih.govjetir.org

Dihydrothiazoles, as the reduced forms of thiazoles, share this biological significance and serve as important intermediates and structural components in their own right. semanticscholar.org The thiazole framework is considered a vital element in the design of novel bioactive agents because its physicochemical and pharmacokinetic properties can be readily modulated. researchgate.net Consequently, these nuclei are a major focus in the ongoing search for new therapeutic agents to combat challenges like drug resistance. bohrium.com

Contextualization of 2-Benzylsulfanyl-4,5-dihydrothiazole as a Research Subject

This compound is a specific chemical entity within the broader class of thiazole derivatives. It is investigated for its potential therapeutic applications, with research exploring its possible antimicrobial and anticancer properties. ontosight.ai The compound's unique structure, featuring a benzyl (B1604629) group linked to the dihydrothiazole core via a sulfur atom, makes it a subject of interest in medicinal chemistry research. ontosight.ai

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 33948-36-6 scbt.com |

| Molecular Formula | C₁₀H₁₁NS₂ scbt.com |

Historical Development and Evolution of Synthetic Strategies for Thiazole Systems

The chemistry of thiazoles has been steadily advancing since the foundational work of Hofmann and Hantsch. nih.govsemanticscholar.org The Hantzsch thiazole synthesis, first described in the 19th century, remains the most classical and widely utilized method for constructing the thiazole ring. researchgate.netwikipedia.org This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. researchgate.netwikipedia.org

Another historically significant route is the Cook-Heilbron synthesis, which forms thiazoles from the reaction of an α-aminonitrile with carbon disulfide. wikipedia.org Over the decades, numerous other methods have been developed, reflecting a broader evolution in organic synthesis towards greater efficiency, milder reaction conditions, and improved substrate scope. researchgate.net Modern approaches often employ advanced techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, offering more environmentally friendly and cost-effective pathways to thiazole derivatives. nih.gov

Current Research Landscape and Emerging Trends Pertaining to this compound

Current research on this compound and related compounds focuses on efficient synthetic methodologies and the evaluation of their biological activities. A notable development is a simple and convenient procedure for preparing a series of 2-(substituted benzylsulfanyl)-4,5-dihydrothiazoles. tsijournals.com This method involves the reaction of 4,5-dihydro-thiazole-2-thiol with various substituted benzyl bromides in methanol (B129727) with sodium carbonate as a base. tsijournals.com The strategy is lauded for its consistently excellent yields, ranging from 84% to 93%, and a relatively short reaction time of three hours at reflux temperature. tsijournals.com

Table 2: Synthesis of 2-(Substituted benzylsulfanyl)-4,5-dihydrothiazoles tsijournals.com

| Entry | Benzyl Bromide Substituent | Yield (%) |

|---|---|---|

| 1 | H | 90 |

| 2 | 4-Chloro | 93 |

| 3 | 2-Chloro | 91 |

| 4 | 2,4-Dichloro | 89 |

| 5 | 4-Methyl | 88 |

The exploration of this class of compounds is part of a broader trend investigating benzylsulfanyl derivatives for various therapeutic purposes. For instance, related series of 2-benzylsulfanyl derivatives of benzoxazole (B165842) and benzothiazole (B30560) have been synthesized and evaluated for their in vitro antimycobacterial activity. researchgate.net This indicates a sustained interest in the benzylsulfanyl moiety as a key functional group for modulating the biological profiles of heterocyclic scaffolds.

Structure

3D Structure

Properties

CAS No. |

41834-62-2 |

|---|---|

Molecular Formula |

C10H11NS2 |

Molecular Weight |

209.3 g/mol |

IUPAC Name |

2-benzylsulfanyl-4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C10H11NS2/c1-2-4-9(5-3-1)8-13-10-11-6-7-12-10/h1-5H,6-8H2 |

InChI Key |

XBGYPYUXCWDZGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=N1)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzylsulfanyl 4,5 Dihydrothiazole and Its Substituted Analogs

Classic Synthetic Routes to 2-Benzylsulfanyl-4,5-dihydrothiazole

Traditional methods for synthesizing this compound have been well-established, primarily relying on the nucleophilic character of the sulfur atom in a pre-formed thiazoline (B8809763) ring.

Reaction of 4,5-Dihydrothiazole-2-thiol with Benzyl (B1604629) Halides and Substituted Benzyl Halides

A primary and straightforward method for preparing 2-(substituted benzylsulfanyl)-4,5-dihydrothiazoles involves the reaction of 4,5-dihydrothiazole-2-thiol with various benzyl bromides. researchgate.net This reaction is a classic S-alkylation where the thiol or its corresponding thiolate acts as a nucleophile, displacing the halide from the benzyl group to form the desired thioether. This approach is effective for creating a library of analogs by simply varying the substituents on the benzyl halide. nih.gov

The efficiency of the S-alkylation reaction is highly dependent on the chosen conditions. Researchers have reported simple and convenient procedures that optimize solvent systems, basic catalysts, and reaction times to achieve high yields. researchgate.net

One effective method employs methanol (B129727) as the solvent with sodium carbonate (Na₂CO₃) as the base. The reaction mixture is heated to reflux, and under these conditions, the synthesis can be completed in as little as three hours. An alternative procedure utilizes acetone as the solvent in the presence of potassium carbonate (K₂CO₃). researchgate.net The choice of base is crucial for deprotonating the thiol group, thereby increasing its nucleophilicity to facilitate the attack on the benzyl halide. Temperature is also a key parameter; reflux conditions are typically used to ensure the reaction proceeds at a reasonable rate.

| Parameter | Condition Set 1 | Condition Set 2 |

|---|---|---|

| Solvent | Methanol | Acetone |

| Base | Sodium Carbonate (Na₂CO₃) | Potassium Carbonate (K₂CO₃) |

| Temperature | Reflux | Not specified, likely reflux |

| Reaction Time | 3 hours | Not specified |

| Reported Yields | 84-93% | Not specified |

A key advantage of the optimized classical methods is the achievement of excellent yields, often ranging from 84% to 93%. Such high yields are a direct result of carefully selected reaction conditions that favor the desired S-alkylation product and minimize side reactions. The short reaction time of three hours reported for the methanol/Na₂CO₃ system also contributes to the efficiency of the process.

From a scalability perspective, these methods are promising. The use of common and inexpensive reagents like sodium or potassium carbonate, along with standard solvents like methanol and acetone, makes the process economically viable for larger-scale production. researchgate.net The simplicity of the procedure, typically involving a one-pot reflux reaction followed by purification, suggests that it can be readily adapted to industrial settings without requiring specialized equipment.

Alternative Cyclization and Functionalization Approaches for the Dihydrothiazole Core

Beyond the direct functionalization of a pre-existing 4,5-dihydrothiazole-2-thiol, the dihydrothiazole (also known as 2-thiazoline) core itself can be constructed through various synthetic routes. acs.orgresearchgate.net These alternative methods provide different pathways to access the heterocyclic scaffold.

Common strategies for synthesizing the 2-thiazoline ring include:

Condensation of amino thiols with reagents such as nitriles, aldehydes, or carboxylic acids. acs.orgresearchgate.net For instance, the reaction of aminoethanethiol with aryl ketonitriles under microwave irradiation provides an efficient, solvent-free route to 2-aryl-thiazolines. acs.org

Cyclodehydration of N-(β-hydroxy)thioamides . acs.org This method involves forming a thioamide intermediate from an amino alcohol, which then undergoes an intramolecular cyclization to yield the thiazoline ring. acs.org

Oxidation of thiazolidines . Thiazolidines, the saturated analogs of thiazolines, can be synthesized by condensing amino thiols with aldehydes. acs.orgresearchgate.net Subsequent oxidation, for example using a Ruthenium catalyst with tert-butylhydroperoxide (TBHP), can selectively introduce the double bond at the 2-position of the ring under mild conditions. acs.orgresearchgate.net

Modern and Sustainable Synthetic Strategies for this compound

Contemporary synthetic chemistry emphasizes the development of more efficient, sustainable, and versatile methods. This includes the use of catalysis to facilitate bond formation under milder conditions and to improve atom economy.

Catalytic Methods in Thioether Formation and Dihydrothiazole Ring Construction

Modern approaches to synthesizing this compound can leverage catalytic systems for both the key thioether bond formation step and the construction of the heterocyclic core.

Catalytic Thioether Formation: The formation of the C-S bond is a critical step, and numerous metal-catalyzed methods have been developed for synthesizing thioethers. researchgate.netthieme-connect.de These reactions often serve as powerful alternatives to traditional nucleophilic substitution. A notable modern strategy is the copper-catalyzed coupling of benzyl alcohols with thiols. nih.gov This method uses Cu(OTf)₂ as a Lewis acid catalyst to activate the C-O bond of the alcohol, allowing for the formation of the C-S bond under mild conditions. nih.gov This approach avoids the need to pre-functionalize the benzyl group into a halide, offering a more direct and atom-economical route. nih.gov Additionally, metal-free dehydrative thioetherification methods using catalysts like triflic acid have been reported, providing a greener alternative for converting alcohols and thiols into thioethers. nih.gov

Catalytic Dihydrothiazole Ring Construction: Catalysis also plays a role in the synthesis of the dihydrothiazole ring itself. As mentioned, the Ru-catalyzed oxidation of thiazolidines is an effective method for forming the 2-thiazoline core. researchgate.net Furthermore, palladium-catalyzed intramolecular hydrothiolation reactions have been used to create related sulfur-containing heterocycles, demonstrating the power of transition metals in C-S bond formation and cyclization. researchgate.net Another innovative and sustainable approach is the catalyst-free, click-like reaction between a 1,2-aminothiol (such as cysteine) and a 2-cyanopyridine, which proceeds readily in aqueous solutions at physiological pH to form a 2-thiazoline. iris-biotech.de This biocompatible reaction is highly selective and efficient, representing a significant advancement in sustainable heterocycle synthesis. iris-biotech.de

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times and often improving product yields compared to conventional heating methods. nih.goveurekaselect.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to rapid temperature increases and accelerated reaction rates. eurekaselect.com While conventional methods for synthesizing derivatives, such as reacting 4,5-dihydro-thiazole-2-thiol with benzyl bromides, may require several hours of refluxing , microwave-assisted approaches can often shorten these processes to mere minutes. nih.gov

The advantages of microwave irradiation in the synthesis of related heterocyclic compounds are well-documented. For instance, the synthesis of various triazole and benzimidazole derivatives has demonstrated a dramatic reduction in reaction time from many hours to just a few minutes, with yields often increasing significantly. nih.govresearchgate.net These benefits are attributed to the efficient and uniform heating provided by microwaves, which can minimize the formation of side products. eurekaselect.com Applying this methodology to the synthesis of this compound derivatives is expected to provide similar advantages, offering a greener and more efficient alternative to traditional thermal methods. nih.govarkat-usa.org

| Heterocycle Class | Conventional Method (Time) | Microwave Method (Time) | Yield (Conventional) | Yield (Microwave) | Reference |

| 1,2,4-Triazole Derivatives | 290 minutes | 10-25 minutes | 78% | 97% | nih.gov |

| Piperidine-Triazole Derivatives | Several hours | 33-90 seconds | - | 82% | nih.gov |

| Fluoroquinolone-Triazole Derivatives | 27 hours | 30 minutes | - | 96% | nih.gov |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.comjddhs.com These strategies focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. bepls.comresearchgate.net

Key green approaches applicable to the synthesis of the this compound scaffold include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like ethanol, water, or polyethylene glycol (PEG) can significantly reduce the environmental footprint of the synthesis. bepls.com For example, a simple and convenient synthesis of 2-(substituted benzylsulfanyl)-4,5-dihydrothiazoles has been reported using methanol as the solvent.

Catalyst-Free or Recyclable Catalysts: Developing synthetic routes that proceed efficiently without a catalyst or that utilize reusable catalysts is a core principle of green chemistry. bepls.com Some methods for thiazole (B1198619) synthesis have successfully employed catalyst-free conditions. bepls.com Where catalysts are necessary, eco-friendly options such as chitosan-based biocatalysts are being explored. nih.gov

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasound-assisted synthesis aligns with green chemistry goals. researchgate.netosi.lv These methods not only reduce energy consumption but also often lead to shorter reaction times and higher yields. nih.gov For instance, ultrasound irradiation has been used with a biocatalyst for the synthesis of novel thiazole derivatives, offering mild reaction conditions and high yields. nih.gov

By incorporating these principles, the synthesis of this compound and its analogs can be made more sustainable and economically viable.

Synthesis of Diverse this compound Derivatives

The therapeutic potential of the this compound scaffold can be extensively explored by creating a diverse library of derivatives. This is achieved through systematic modifications of both the benzyl moiety and the dihydrothiazole ring, as well as by preparing hybrid molecules that incorporate other bioactive heterocyclic systems.

Strategies for Benzyl Moiety Functionalization

A primary strategy for diversifying the core structure involves introducing various substituents onto the benzyl group. This is typically achieved through the reaction of 4,5-dihydro-thiazole-2-thiol with a range of substituted benzyl bromides. This reaction allows for the exploration of electronic and steric effects of different functional groups on the biological activity of the final compounds. A simple and convenient procedure involves reacting the thiol with substituted benzyl bromides in methanol with sodium carbonate at reflux temperature, leading to excellent yields.

Table 2: Synthesis of 2-(Substituted benzylsulfanyl)-4,5-dihydrothiazoles

| Entry | Benzyl Bromide Substituent | Reaction Time (h) | Yield (%) |

| 1 | 4-Chloro | 3 | 93 |

| 2 | 4-Fluoro | 3 | 90 |

| 3 | 4-Bromo | 3 | 91 |

| 4 | 4-Nitro | 3 | 88 |

| 5 | 4-Methoxy | 3 | 84 |

| 6 | 2,4-Dichloro | 3 | 92 |

Data sourced from D. Shobha et al., Organic Chemistry: An Indian Journal.

Modifications of the 4,5-Dihydrothiazole Ring System

Altering the 4,5-dihydrothiazole ring itself provides another avenue for creating structural diversity. A common method involves synthesizing the ring from precursors like L-cysteine or D-cysteine, which allows for the introduction of functional groups at the 4-position. nih.gov For example, reacting an aromatic nitrile with L-cysteine hydrochloride in a buffered methanol solution can yield (R)-2-substituted-4,5-dihydrothiazole-4-carboxylic acids. nih.govnih.gov This carboxylic acid group can then serve as a handle for further modifications, such as reduction to a hydroxymethyl group using reagents like sodium borohydride. nih.gov These modifications can influence the compound's solubility, polarity, and ability to interact with biological targets.

Preparation of Hybrid Heterocyclic Systems Incorporating the this compound Scaffold

Molecular hybridization, the strategy of combining two or more bioactive pharmacophores into a single molecule, is a powerful tool in drug discovery. researchgate.netekb.eg This approach can lead to compounds with enhanced efficacy or novel mechanisms of action. researchgate.net The this compound scaffold can be linked to other heterocyclic systems, such as pyrazoline, triazole, or benzothiazole (B30560), to create hybrid molecules. nih.govresearchgate.net

A common synthetic route to create such hybrids involves multi-step sequences. For example, a thiazole-linked pyrazoline hybrid can be synthesized by first preparing a pyrazole-1-carbothioamide intermediate, which is then cyclized with a phenacyl bromide to form the thiazole ring. nih.gov This modular approach allows for the combination of diverse heterocyclic components, greatly expanding the chemical space for biological screening. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Benzylsulfanyl 4,5 Dihydrothiazole

Electrophilic and Nucleophilic Substitution Reactions on the Dihydrothiazole Ring

The 4,5-dihydrothiazole ring exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles, primarily influenced by the electron distribution within the heterocyclic system. While the dihydrothiazole ring is not aromatic, the lone pair of electrons on the nitrogen atom and the π-electrons of the C=N bond are key determinants of its reactivity.

Electrophilic Substitution: Electrophilic attack on the 4,5-dihydrothiazole ring is not as facile as in its aromatic counterpart, thiazole (B1198619). In thiazoles, electrophilic substitution is known to occur preferentially at the C5 position. However, in the dihydrothiazole system, the primary site for electrophilic attack is the nitrogen atom, due to its basicity and the availability of its lone pair. Protonation and alkylation are common electrophilic reactions occurring at the nitrogen atom, leading to the formation of thiazolinium salts.

Nucleophilic Substitution: The C2 carbon of the 4,5-dihydrothiazole ring is part of an imine-like C=N bond and is directly attached to two sulfur atoms (one endocyclic and one exocyclic in the case of 2-benzylsulfanyl-4,5-dihydrothiazole). This structural arrangement renders the C2 position electron-deficient and thus susceptible to nucleophilic attack. While direct nucleophilic substitution at C2 of a 2-alkylthio-4,5-dihydrothiazole is not a commonly reported high-yield transformation without activation, the reactivity can be enhanced by quaternization of the ring nitrogen. The resulting thiazolinium salt is significantly more electrophilic at the C2 position, facilitating the displacement of the benzylsulfanyl group by a variety of nucleophiles.

Mechanistically, the nucleophilic substitution at C2 can proceed through an addition-elimination pathway. The nucleophile adds to the C2 carbon, forming a tetrahedral intermediate. Subsequent elimination of the benzylsulfanyl group as a leaving group (benzylthiolate) regenerates the C=N bond and yields the substituted product.

| Reaction Type | Position of Attack | Driving Factor | Typical Products |

| Electrophilic | N3 | Basicity of Nitrogen | Thiazolinium salts |

| Nucleophilic | C2 | Electron-deficient carbon | 2-Substituted-4,5-dihydrothiazoles |

Reactivity of the Benzylsulfanyl Moiety

The benzylsulfanyl group (PhCH₂S-) attached to the C2 position of the dihydrothiazole ring introduces its own set of reactive sites, primarily the sulfur atom and the benzylic carbon.

Oxidation: The sulfur atom of the benzylsulfanyl moiety is susceptible to oxidation by various oxidizing agents. Mild oxidation, for instance with one equivalent of an oxidant like hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA), would be expected to yield the corresponding sulfoxide, 2-(benzylsulfinyl)-4,5-dihydrothiazole. Further oxidation with stronger oxidizing agents or an excess of the oxidant can lead to the formation of the sulfone, 2-(benzylsulfonyl)-4,5-dihydrothiazole.

Research on the oxidation of chiral 2-thiazolines has shown that the course of the reaction can be highly dependent on the oxidant used. For instance, reaction of 2-methyl-4,5-dihydrothiazoles with Oxone® can result in ring-opening to give acetylamino disulfides. researchgate.net In contrast, treatment of 2-phenyl-4,5-dihydrothiazoles with potassium permanganate in the presence of benzoic acid can afford the corresponding thiazoline (B8809763) 1,1-dioxides in excellent yield. researchgate.net These findings suggest that the oxidation of this compound could potentially lead to either oxidation at the exocyclic sulfur, the endocyclic sulfur, or even ring-opening, depending on the reaction conditions.

Reduction: The benzylsulfanyl group is generally stable to many reducing agents. However, reductive cleavage of the C-S bond can be achieved under specific conditions, such as with dissolving metal reductions (e.g., sodium in liquid ammonia) or through catalytic hydrogenolysis, although the latter may also affect the dihydrothiazole ring.

Cleavage: The C-S bond of the benzylsulfanyl group can be cleaved under various conditions. As mentioned, nucleophilic attack at the C2 position of the dihydrothiazole ring can displace the benzylthiolate anion. Acid-catalyzed hydrolysis can also lead to cleavage of the C-S bond, although this may also promote hydrolysis of the imine functionality and ring opening. Reductive cleavage methods are also applicable as discussed above.

Rearrangement: While specific rearrangement reactions involving the benzylsulfanyl group in this particular heterocyclic system are not extensively documented, thioether rearrangements such as the Sommelet-Hauser rearrangement are known for benzyl (B1604629) thioethers bearing appropriate ortho substituents on the benzene ring. However, for an unsubstituted benzyl group, such rearrangements are not expected.

| Reaction | Reagent/Condition | Expected Product |

| Oxidation (mild) | H₂O₂ or MCPBA (1 equiv.) | 2-(Benzylsulfinyl)-4,5-dihydrothiazole |

| Oxidation (strong) | Excess H₂O₂ or KMnO₄ | 2-(Benzylsulfonyl)-4,5-dihydrothiazole |

| Reductive Cleavage | Na/NH₃ | 2-Mercapto-4,5-dihydrothiazole and Toluene |

| Nucleophilic Cleavage | Nu⁻ | 2-Nu-4,5-dihydrothiazole and PhCH₂S⁻ |

Ring-Opening and Ring-Closing Transformations of the Dihydrothiazole Heterocycle

The 4,5-dihydrothiazole ring can undergo ring-opening reactions under various conditions, often initiated by hydrolysis, oxidation, or reaction with specific reagents.

Ring-Opening: Acid-catalyzed hydrolysis of the imine bond (C=N) in the dihydrothiazole ring can lead to ring opening to form the corresponding N-(2-mercaptoethyl)thioamide of benzoic acid. This process involves the addition of water to the C2 carbon, followed by cleavage of the C-N bond. As mentioned earlier, certain oxidative conditions can also induce ring-opening of the dihydrothiazole ring. researchgate.net For example, the reaction of some 2-substituted thiazolines with MCPBA can result in ring-opened products. researchgate.net

In some cases, ring-opening can be followed by subsequent transformations. For instance, the reaction of thiazoline-fused 2-pyridones with alkyl halides in the presence of a base can lead to S-alkylation followed by ring opening of the thiazoline moiety.

Ring-Closing: The synthesis of this compound itself is a ring-closing transformation, typically achieved by the reaction of 2-mercapto-4,5-dihydrothiazole with benzyl bromide. More broadly, intramolecular cyclization of N-(2-haloethyl)thioamides is a common route to 4,5-dihydrothiazoles. Ring-closing metathesis has also been employed in the synthesis of more complex thiazoline-containing structures.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a versatile platform for the functionalization of heterocyclic compounds, including 4,5-dihydrothiazoles. While specific studies on this compound are limited, the reactivity of the C-S bond and potentially C-H bonds in the molecule suggests several possible transition metal-catalyzed transformations.

Cross-Coupling Reactions: The benzylsulfanyl group can be viewed as a potential leaving group in transition metal-catalyzed cross-coupling reactions. Palladium or nickel catalysts could potentially mediate the coupling of organometallic reagents (e.g., organoboranes in Suzuki coupling, organozincs in Negishi coupling) at the C2 position, leading to the formation of 2-aryl, 2-vinyl, or 2-alkyl-4,5-dihydrothiazoles. This would involve the oxidative addition of the C-S bond to the metal center, followed by transmetalation and reductive elimination.

Furthermore, transition metal-catalyzed C-S bond formation is a well-established field. Copper-catalyzed thioetherification reactions have been developed to synthesize benzyl thioethers from benzyl alcohols and thiols, highlighting the utility of transition metals in forming the benzylsulfanyl moiety itself.

C-H Activation: The dihydrothiazole ring and the benzyl group possess C-H bonds that could potentially be functionalized through transition metal-catalyzed C-H activation. For example, directed C-H activation at the C4 or C5 position of the dihydrothiazole ring or at the ortho position of the benzyl group could allow for the introduction of various functional groups.

| Catalytic Reaction | Metal Catalyst | Potential Transformation |

| Suzuki Coupling | Palladium, Nickel | C2-Arylation/Vinylation |

| Negishi Coupling | Palladium, Nickel | C2-Alkylation/Arylation |

| C-H Activation | Rhodium, Iridium, Palladium | Functionalization of the ring or benzyl group |

Stereochemical Aspects of this compound Reactions

When the 4,5-dihydrothiazole ring is substituted at the C4 or C5 position, these carbons become stereocenters. The stereochemistry of these centers can have a significant influence on the reactivity and selectivity of subsequent reactions.

Diastereoselective Reactions: In a chiral, non-racemic 4,5-disubstituted-2-benzylsulfanyl-4,5-dihydrothiazole, the existing stereocenters can direct the approach of reagents, leading to diastereoselective transformations. For example, oxidation of the exocyclic sulfur to a sulfoxide would create a new stereocenter at the sulfur atom. The facial selectivity of this oxidation would likely be influenced by the stereochemistry of the adjacent ring substituents.

Enantioselective Synthesis: The synthesis of enantiomerically pure substituted 4,5-dihydrothiazoles is an area of active research, as these compounds can serve as chiral ligands in asymmetric catalysis. Stereoselective synthetic routes often involve the use of chiral starting materials, such as amino acids, or the application of asymmetric catalytic methods.

Studies on the oxidation of chiral 2-thiazolines have demonstrated that the stereochemistry of the ring can influence the outcome of the reaction. For instance, the oxidation of chiral 2-phenyl-4,5-dihydrothiazoles can proceed with high stereoselectivity. researchgate.net This highlights the importance of stereochemical considerations in predicting the products of reactions involving chiral derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Benzylsulfanyl 4,5 Dihydrothiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Benzylsulfanyl-4,5-dihydrothiazole by mapping the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the dihydrothiazole ring and the benzylsulfanyl group. The methylene protons of the dihydrothiazole ring (C4-H₂ and C5-H₂) typically appear as triplets in the regions of approximately 3.3-3.6 ppm and 4.0-4.3 ppm, respectively, due to coupling with each other. The methylene protons of the benzyl (B1604629) group (S-CH₂) would likely produce a singlet at around 4.2-4.4 ppm. The aromatic protons of the phenyl ring are expected to appear in the 7.2-7.4 ppm region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The C=N carbon (C2) of the dihydrothiazole ring is the most deshielded, with a chemical shift anticipated in the range of 165-170 ppm. The methylene carbons of the dihydrothiazole ring, C4 and C5, are expected to resonate at approximately 30-35 ppm and 60-65 ppm, respectively. The benzylic S-CH₂ carbon signal is predicted to be around 35-40 ppm. The aromatic carbons of the phenyl ring would show signals between 127 and 138 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| C5-H₂ | 3.3 - 3.6 | t | C2 | 165 - 170 |

| C4-H₂ | 4.0 - 4.3 | t | C4 | 60 - 65 |

| S-CH₂ | 4.2 - 4.4 | s | C5 | 30 - 35 |

| Ar-H | 7.2 - 7.4 | m | S-CH₂ | 35 - 40 |

| Ar-C (ipso) | ~137 | |||

| Ar-C (ortho, meta, para) | 127 - 130 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals at ~3.4 ppm and ~4.1 ppm would confirm the connectivity of the C4 and C5 methylene groups in the dihydrothiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C4, C5, the benzylic CH₂, and the aromatic C-H groups based on their attached proton chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a flexible molecule like this compound, NOESY could provide insights into the preferred solution-state conformation, for example, by showing through-space correlations between the benzylic protons and the protons on the dihydrothiazole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is a critical technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₀H₁₁NS₂), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), a common fragmentation pathway would involve the cleavage of the benzylic C-S bond. This would lead to the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91, which is a characteristic peak for benzyl-containing compounds. Another likely fragmentation would be the formation of the 4,5-dihydrothiazole-2-thiol cation radical.

Table 2: Expected HRMS Data and Major Fragments for this compound

| Ion | Formula | Calculated m/z | Proposed Fragment |

|---|---|---|---|

| [M]⁺˙ | C₁₀H₁₁NS₂ | 209.0333 | Molecular Ion |

| [C₇H₇]⁺ | C₇H₇ | 91.0548 | Tropylium Cation |

| [C₃H₅NS₂]⁺˙ | C₃H₅NS₂ | 119.9863 | 4,5-dihydrothiazole-2-thiol Cation Radical |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Interpretation for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic C=N stretching vibration for the imine group in the dihydrothiazole ring, typically in the region of 1600-1650 cm⁻¹. The C-S stretching vibrations would appear in the fingerprint region, usually between 600-800 cm⁻¹. Aromatic C-H stretching bands would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching for the methylene groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching absorptions would appear in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-S and S-S bonds, which often give weak signals in IR, can produce more intense bands in Raman spectra. The aromatic ring vibrations are also typically strong in Raman spectra, providing further confirmation of the phenyl group.

Table 3: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=N Stretch (Thiazoline) | 1600 - 1650 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR |

| C-S Stretch | 600 - 800 | IR, Raman |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Studies for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the phenyl group and the C=N-C=S chromophore.

The benzoyl group typically exhibits a strong π → π* transition around 260 nm. The n → π* transition, involving the non-bonding electrons on the nitrogen and sulfur atoms and the π* orbital of the C=N bond, is also expected, likely appearing as a weaker absorption at a longer wavelength, possibly above 300 nm. The exact position and intensity of these absorptions can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of the compound. If suitable crystals of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles.

This analysis would reveal the conformation of the dihydrothiazole ring, which is typically found in an envelope or twisted conformation. It would also define the orientation of the benzylsulfanyl group relative to the heterocyclic ring. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as C-H···π or π-π stacking interactions, that govern how the molecules pack together to form the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. Although no specific crystal structure for this compound is currently reported in open crystallographic databases, analysis of related structures, such as substituted thiazolidines, provides a basis for predicting its likely solid-state conformation. researchgate.net

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization of Chiral Analogs

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), have emerged as powerful, non-destructive techniques for the stereochemical elucidation of chiral compounds. nih.govresearchgate.net For chiral analogs of this compound, where chirality may be introduced at the C4 or C5 positions of the dihydrothiazole ring, ECD spectroscopy, in combination with computational methods, offers a reliable approach for assigning their absolute configurations.

Electronic Circular Dichroism is based on the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net An ECD spectrum plots the difference in absorbance (ΔA = A_L - A_R) as a function of wavelength. The resulting positive or negative bands, known as Cotton effects, are characteristic of the spatial arrangement of atoms around the chromophores within the molecule. The thiazoline (B8809763) ring and the benzyl group in this compound and its analogs act as chromophores, and their electronic transitions are perturbed by the chiral centers, giving rise to a unique ECD spectrum for each enantiomer. The ECD spectra of a pair of enantiomers are mirror images of each other, allowing for their differentiation. nih.gov

The application of ECD to the enantiomeric characterization of chiral analogs of this compound would typically involve the following steps:

Synthesis and Separation of Enantiomers: The first step is the synthesis of the chiral analog, which may result in a racemic mixture. The enantiomers are then separated using chiral chromatography techniques to obtain enantiopure samples for analysis.

Experimental ECD Measurement: The ECD spectra of the purified enantiomers are recorded in a suitable solvent. The choice of solvent is crucial as it can influence the conformation of the molecule and, consequently, the ECD spectrum. nih.gov

Computational Modeling: In parallel, computational methods, primarily Time-Dependent Density Functional Theory (TDDFT), are employed to predict the theoretical ECD spectra for both the (R) and (S) enantiomers of the chiral analog. nih.govnih.gov This involves:

A conformational search to identify the most stable conformers of the molecule in the given solvent.

Calculation of the excitation energies and rotational strengths for each conformer.

Boltzmann averaging of the spectra of the individual conformers to generate the final theoretical ECD spectrum for each enantiomer.

Comparison and Assignment of Absolute Configuration: The experimentally measured ECD spectrum is then compared with the computationally predicted spectra for the (R) and (S) configurations. A good agreement between the experimental spectrum and one of the theoretical spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer.

For a hypothetical chiral analog, such as (4R)-2-(benzylsulfanyl)-4-methyl-4,5-dihydrothiazole, the experimental and theoretical ECD data might be presented as shown in the interactive table below. The table would list the wavelengths of the observed Cotton effects (CE), the corresponding molar ellipticity [θ], and the associated electronic transitions.

Interactive Data Table: Hypothetical ECD Data for (4R)-2-(benzylsulfanyl)-4-methyl-4,5-dihydrothiazole

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Sign of Cotton Effect | Tentative Electronic Transition Assignment |

| 275 | +15,000 | Positive | n -> π* (Thiazoline ring) |

| 240 | -25,000 | Negative | π -> π* (Benzyl chromophore) |

| 215 | +30,000 | Positive | π -> π* (Thiazoline ring) |

The successful application of this methodology provides a powerful tool for the stereochemical analysis of novel chiral derivatives of this compound, which is essential for understanding their structure-activity relationships in various applications. The combination of experimental ECD spectroscopy with quantum chemical calculations represents a state-of-the-art approach for the non-empirical assignment of absolute configurations of chiral molecules. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Benzylsulfanyl 4,5 Dihydrothiazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For compounds similar to 2-Benzylsulfanyl-4,5-dihydrothiazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry and predict various ground-state properties. nih.govresearchgate.net

Studies on related thiazole (B1198619) derivatives have demonstrated that DFT can be effectively used to calculate geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netekb.egresearchgate.netimpactfactor.org The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. ekb.egimpactfactor.org

For instance, in a study on 2-(4-methoxyphenyl)benzo[d]thiazole, DFT calculations were performed to determine the optimized molecular structure and vibrational frequencies, showing good agreement with experimental data where available. nih.govresearchgate.net Such studies provide a foundational understanding of the molecule's stability and electronic characteristics.

Table 1: Representative DFT-Calculated Parameters for Thiazole Derivatives

| Parameter | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicator of chemical reactivity and stability |

Note: The values in this table are illustrative and based on general findings for related thiazole compounds, not specific to this compound.

Ab initio methods, such as Hartree-Fock (HF), provide a wave-function-based approach to solving the electronic structure of molecules. While computationally more demanding than DFT, they can offer valuable insights, especially when electron correlation effects are systematically included.

In studies of similar benzothiazole (B30560) compounds, ab initio calculations have been used alongside DFT to analyze the molecular orbitals. nih.govresearchgate.net These analyses help in understanding the nature of chemical bonds and the regions of electron density. The visualization of HOMO and LUMO surfaces, for example, can identify the sites most susceptible to electrophilic and nucleophilic attack, respectively. For many thiazole derivatives, the HOMO is often localized on the sulfur and nitrogen atoms and the aromatic rings, while the LUMO may be distributed over the heterocyclic ring and its substituents. mdpi.com

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the benzyl (B1604629) group and the dihydrothiazole ring in this compound suggests the existence of multiple low-energy conformations. Conformational analysis is crucial for understanding how the molecule's shape influences its interactions and properties.

Computational methods can be used to map the potential energy surface (PES) by systematically rotating the rotatable bonds, such as the C-S and S-CH₂ bonds. This process identifies the most stable conformers (energy minima) and the energy barriers between them (transition states). For example, studies on other flexible heterocyclic systems have successfully used computational chemistry to explain conformational preferences and their impact on biological activity. nih.gov Such an analysis for this compound would reveal the preferred spatial arrangement of the benzyl and dihydrothiazole moieties.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their interactions with the surrounding environment, such as a solvent. While specific MD simulations for this compound are not reported in the provided context, this technique is commonly applied to similar molecules to understand their behavior in solution. biointerfaceresearch.com

An MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms in the system. This allows for the observation of conformational changes, solvent shell structure, and the calculation of dynamic properties like diffusion coefficients. For related thiazole-containing compounds, MD simulations have been used to assess the stability of ligand-protein complexes in drug design studies. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For molecules like this compound, DFT and time-dependent DFT (TD-DFT) are commonly used for this purpose.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies and intensities for a related compound, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, were found to be in good agreement with experimental FT-IR and FT-Raman spectra. nih.gov

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are highly sensitive to the molecular geometry and can help in the structural elucidation of the compound.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. For thiazole azo dyes, TD-DFT has been used to estimate the maximum absorption wavelengths (λmax) in different solvents. mdpi.com

Table 2: Computationally Predicted Spectroscopic Data for a Related Benzylsulfanyl Pyrimidine Derivative

| Spectroscopic Technique | Predicted Parameter | Finding | Reference |

|---|---|---|---|

| FT-IR | Vibrational Frequencies | Good agreement with experimental data | nih.gov |

Note: This table is based on data for 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, not this compound.

In Silico Mechanistic Studies of this compound Reactions

Theoretical methods can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a reaction profile can be constructed, providing insights into the reaction's feasibility and kinetics.

For instance, DFT can be used to model the transition state of a reaction, such as the nucleophilic substitution at the sulfur atom or reactions involving the dihydrothiazole ring. While specific in silico mechanistic studies on this compound were not found, such studies are common for understanding the reactivity of heterocyclic compounds in various chemical transformations. nih.govmdpi.comnih.gov

Mechanistic Exploration of Biological Activities and Structure Activity Relationship Sar Studies of 2 Benzylsulfanyl 4,5 Dihydrothiazole Derivatives

Mechanistic Basis of Antimicrobial Activity of 2-Benzylsulfanyl-4,5-dihydrothiazole Derivatives

Derivatives of the this compound scaffold have demonstrated significant antimicrobial properties. The core structure, combining a thiazoline (B8809763) ring with a flexible benzylsulfanyl group, allows for a wide range of chemical modifications, influencing their spectrum of activity and mechanism of action.

The antibacterial action of thiazole (B1198619) and benzothiazole (B30560) derivatives, structurally related to this compound, is often attributed to the inhibition of essential bacterial enzymes. One of the primary targets is DNA gyrase, a type II topoisomerase crucial for DNA replication, transcription, and repair. nih.govnih.gov By binding to the GyrB subunit of this enzyme, these compounds inhibit its ATPase activity, leading to the disruption of DNA supercoiling and ultimately, bacterial cell death. nih.gov Molecular docking studies have shown that substitutions on the benzothiazole ring can form stable complexes within the enzyme's active site. nih.gov For instance, halogen substitutions on the benzothiazole moiety and various groups (nitro, methoxy) on an attached phenyl ring have been shown to enhance binding affinity and antibacterial action. nih.gov

Another proposed mechanism involves the inhibition of other key enzymes in bacterial metabolic pathways, such as peptide deformylase or UDP-galactopyranose mutase. SAR studies on related N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives indicate that both the substituents on the benzyl (B1604629) group and the nature of the sulfur linkage (thio vs. sulfonyl) significantly affect the activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov

Table 1: Investigated Antibacterial Mechanisms and SAR Insights

| Bacterial Target Enzyme | Proposed Mechanism of Action | Key SAR Findings | Reference |

|---|---|---|---|

| DNA Gyrase (GyrB) | Inhibition of ATPase activity, preventing DNA replication and repair. | Halogen substitutions on the benzothiazole ring and nitro/methoxy (B1213986) groups on the phenyl ring enhance activity. | nih.govnih.gov |

| Peptide Deformylase | Inhibition of protein maturation. | Not extensively detailed for this specific scaffold. | nih.gov |

| MurB Enzyme | Inhibition of peptidoglycan biosynthesis. | Dichloro phenyl moieties linked to the thiazole ring amplify activity. | nih.gov |

This table summarizes potential antibacterial mechanisms for thiazole and benzothiazole derivatives.

The antifungal activity of thiazole derivatives against pathogenic yeasts like Candida albicans is believed to stem from their ability to disrupt the integrity of the fungal cell wall and/or cell membrane. nih.govnih.govresearchgate.net Unlike azole antifungals that primarily inhibit ergosterol (B1671047) biosynthesis, these compounds may have a more direct physical effect on the cell envelope. nih.gov

Studies using sorbitol and ergosterol assays on newly synthesized thiazole derivatives suggest a dual mode of action. bohrium.com An increase in the minimum inhibitory concentration (MIC) in the presence of sorbitol (an osmotic protectant) points to interference with the cell wall structure. researchgate.net Similarly, interaction with exogenous ergosterol suggests a mechanism involving binding to this key sterol in the fungal cell membrane, leading to increased permeability and cell lysis. nih.govbohrium.com SAR studies have highlighted that high lipophilicity of the derivatives correlates with greater antifungal activity, likely facilitating their passage through the fungal cell membrane. nih.govnih.gov Furthermore, substitutions such as a p-bromophenyl group at the fourth position of the thiazole ring have been shown to increase antifungal potency. nih.gov

Benzylsulfanyl derivatives of related benzo-heterocycles have shown potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov The unique and complex cell envelope of Mtb, rich in mycolic acids, presents several targets for these compounds.

One of the key identified targets is DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), an essential enzyme in the arabinogalactan (B145846) biosynthesis pathway, which is a critical component of the mycobacterial cell wall. nih.gov Benzothiazolinones, which are structurally similar, are known to target DprE1. nih.gov Another potential mechanism is the inhibition of enzymes involved in mycolic acid synthesis. This includes the enoyl-ACP reductase InhA, the primary target for the frontline drug isoniazid, and polyketide synthase 13 (Pks13), which is essential for the final condensation step of mycolic acid assembly. nih.gov By inhibiting these pathways, this compound derivatives can effectively compromise the structural integrity of the mycobacterial cell wall, leading to cell death. SAR studies have shown that isonicotinyl hydrazone derivatives of benzylsulfanyl benzo-heterocycles exhibit particularly low MIC values against the Mtb H37Rv strain. nih.gov

Table 2: Potential Mycobacterial Targets for Thiazole and Benzothiazole Derivatives

| Mycobacterial Target | Biological Pathway | Consequence of Inhibition | Reference |

|---|---|---|---|

| DprE1 | Arabinogalactan Biosynthesis | Disruption of cell wall formation. | nih.gov |

| InhA (Enoyl-ACP reductase) | Mycolic Acid Synthesis (FAS-II) | Inhibition of mycolic acid elongation. | nih.gov |

| Pks13 (Polyketide Synthase) | Mycolic Acid Synthesis | Blocks the final condensation of mycolic acid precursors. | nih.gov |

This table outlines key enzymes in Mycobacterium tuberculosis that are potential targets for antitubercular agents based on related heterocyclic scaffolds.

In Vitro Anti-proliferative Activity and Cellular Target Elucidation

The thiazole scaffold is a recognized pharmacophore in oncology, and derivatives of this compound are being investigated for their anti-proliferative effects against various cancer cell lines.

The anti-cancer activity of thiazole derivatives is multifaceted, involving the modulation of several key cellular processes and signaling pathways that are often dysregulated in cancer. nih.gov

One prominent mechanism is the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis. mdpi.com Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target. mdpi.comnih.gov By blocking VEGFR-2, these compounds can inhibit angiogenesis, the process by which tumors form new blood vessels to obtain nutrients, thereby starving the tumor and preventing its growth. mdpi.com Some thiazole derivatives also exhibit dual inhibitory activity against other tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Another key mechanism is the induction of apoptosis, or programmed cell death. nih.govmdpi.com Thiazole derivatives have been shown to trigger the intrinsic apoptotic pathway, characterized by the depolarization of the mitochondrial membrane potential. mdpi.com Furthermore, these compounds can cause cell cycle arrest, often at the G1/S or G2/M transition phases, preventing cancer cells from progressing through the division cycle. mdpi.commdpi.com Other reported mechanisms for related thiazole compounds include the inhibition of tubulin polymerization, which disrupts the mitotic spindle and halts cell division, and the modulation of signaling pathways such as PI3K/Akt/mTOR. nih.govnih.gov

Table 3: Anti-proliferative Mechanisms of Thiazole Derivatives in Cancer Cells

| Cellular Mechanism | Specific Target/Pathway | Outcome | Reference |

|---|---|---|---|

| Kinase Inhibition | VEGFR-2, EGFR | Inhibition of angiogenesis and cell proliferation. | mdpi.comnih.gov |

| Apoptosis Induction | Intrinsic mitochondrial pathway | Programmed cell death of cancer cells. | mdpi.com |

| Cell Cycle Arrest | G1/S or G2/M phase checkpoints | Halts cancer cell division. | mdpi.comnih.gov |

| Tubulin Polymerization Inhibition | Cytoskeletal microtubules | Disruption of mitosis. | nih.govnih.gov |

This table provides an overview of the mechanisms through which thiazole-based compounds exert their anticancer effects.

Enzyme Inhibition Studies and Target Binding Affinity Analysis

Beyond their antimicrobial and anti-proliferative effects, derivatives containing the thiazole ring have been identified as potent inhibitors of a variety of other enzymes, highlighting their therapeutic versatility.

For example, 2-amino thiazole derivatives have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Carbonic anhydrases are involved in numerous physiological processes, including pH regulation and fluid secretion, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Cholinesterase inhibition is a primary strategy for the treatment of Alzheimer's disease. nih.gov

Molecular docking studies have been crucial in understanding the binding interactions between these inhibitors and their target enzymes. For 2-amino thiazole derivatives, analysis has shown strong binding affinities within the active sites of hCA I, hCA II, AChE, and BChE, corroborating the in vitro inhibition data. nih.gov Similarly, other thiazole-based compounds have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov The SAR for these enzyme inhibitors often depends on the specific substituents on the thiazole and associated phenyl rings, which dictate the binding mode and affinity. nih.gov

Inhibition of Nitric Oxide Synthase (NOS) Isoforms

Derivatives of the thiazole and dihydrothiazole core have been investigated as inhibitors of nitric oxide synthase (NOS) isoforms. NOS enzymes (neuronal NOS, endothelial NOS, and inducible NOS) play critical roles in various physiological and pathological processes. Selective inhibition of these isoforms is a key therapeutic strategy. For instance, studies on 2-aminothiazole-based analogues have provided insights into their potential as nNOS inhibitors. beilstein-journals.org

Glycosidase Inhibition Profiles

Glycosidase enzymes are involved in numerous biological processes, including the digestion of carbohydrates. The inhibition of α-glucosidase, in particular, is a validated approach for managing type 2 diabetes mellitus as it delays carbohydrate breakdown and lowers postprandial blood glucose levels. nih.gov Several 2-substituted-4,5-dihydrothiazole (thiazoline) derivatives have emerged as potent and selective α-glucosidase inhibitors.

In one study, a series of highly fluorinated 2-imino-1,3-thiazoline derivatives were synthesized and evaluated. Many of these compounds displayed significantly more potent α-glucosidase inhibition than the standard drug, acarbose. nih.gov The SAR analysis revealed that the nature and position of substituents on the aryl rings attached to the core structure were critical for activity. For example, compound 6d (3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide) was found to be approximately 24 times more potent than acarbose. nih.gov The presence of electron-withdrawing groups, such as fluorine, on the aryl moieties generally enhanced inhibitory activity. nih.gov

Another series of benzothiazole-triazole derivatives also demonstrated potent α-glucosidase inhibitory activity, with IC50 values significantly lower than that of acarbose. mdpi.com Compound 6s (2-(((1-(4-(tert-butyl)benzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-chlorobenzo[d]thiazole) was identified as a particularly potent inhibitor. mdpi.com These findings underscore the potential of the thiazole and dihydrothiazole scaffolds in developing novel anti-diabetic agents.

| Compound | Substituent (R1) | Substituent (R2) | IC50 (μM) |

|---|---|---|---|

| 6c | 2-F | 2-F | 2.98 ± 0.04 |

| 6d | 3-F | 2-F | 1.47 ± 0.05 |

| 6g | 4-F | 3-Cl-4-F | 3.16 ± 0.15 |

| Acarbose (Standard) | - | - | 35.1 ± 0.14 |

Pantothenate Synthetase Inhibition Studies

The pantothenate biosynthetic pathway, which is essential for microorganisms like Mycobacterium tuberculosis (MTB) but absent in mammals, presents an attractive target for novel antimicrobial agents. nih.govresearchgate.net Pantothenate synthetase (PS) is a key enzyme in this pathway, catalyzing the ATP-dependent condensation of D-pantoate and β-alanine. rsc.orgrsc.org

Researchers have designed and synthesized various thiazole-containing heterocyclic systems as MTB PS inhibitors. By modifying a known imidazo[1,2-a]pyridine-based inhibitor, a series of imidazo[2,1-b]thiazole (B1210989) and benzo[d]imidazo[2,1-b]thiazole derivatives were developed. nih.gov These compounds were evaluated for their ability to inhibit MTB PS, showing that the fusion of the thiazole ring to other heterocyclic systems can lead to potent inhibitors. One of the most active compounds, 5bc (2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide), exhibited an IC50 value of 0.53 µM against MTB PS. nih.gov This line of research highlights the utility of thiazole derivatives in the development of new anti-tuberculosis drugs. nih.govrsc.org

| Compound | Scaffold | IC50 (μM) |

|---|---|---|

| 20 | N/A | 2.18 |

| 21 | N/A | 6.63 |

| 22 | N/A | 2.28 |

| 23 (5bc) | Benzo[d]imidazo[2,1-b]thiazole | 0.53 |

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of this compound derivatives is profoundly influenced by the nature, position, and orientation of various substituents on the core structure. SAR studies have been crucial in optimizing potency and selectivity across different biological targets.

For glycosidase inhibition, the presence of electron-withdrawing groups, particularly fluorine, on aryl rings attached to the 2-imino-1,3-thiazoline core generally enhances activity. nih.gov The position of the fluorine atom is also critical; a meta-substituted fluorine on one aryl ring led to a sharp increase in inhibitory potential compared to an ortho-substituted one. nih.gov Conversely, electron-donating groups like methoxy resulted in adequate but less potent inhibition. nih.gov In the context of antibacterial activity against plant pathogens, SAR studies of 2-aryl-4,5-dihydrothiazole analogues revealed that a hydroxyl group at the 2'-position of the aryl ring was an essential structural motif for potent activity. nih.gov The introduction of other electron-withdrawing or electron-donating groups in the absence of this 2'-hydroxy group abolished antibacterial efficacy. nih.gov

In the development of pantothenate synthetase inhibitors, lead optimization from an initial hit compound demonstrated the importance of specific structural modifications. The transition from an imidazo[1,2-a]pyridine (B132010) scaffold to an imidazo[2,1-b]thiazole or benzo[d]imidazo[2,1-b]thiazole core was a key strategy that led to compounds with improved inhibitory activity against MTB PS. nih.govnih.gov

Pharmacophore Identification for Optimized Biological Profiles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For thiazole-based derivatives, several pharmacophore models have been developed to guide the design of more potent and selective inhibitors.

For instance, in the development of thiazole derivatives as anticancer agents targeting EGFR/HER2 kinases, modeling studies highlighted the importance of the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety and a hydrazide side chain for activity. nih.gov Similarly, a pharmacophore model developed for pantothenate synthetase inhibitors consisted of key features such as a ring aromatic feature, a negative ionizable group, and hydrogen bond acceptor sites. nih.govresearchgate.net This energy-based pharmacophore model was successfully used to virtually screen compound libraries and identify novel, potent hits. nih.gov For COX-2 inhibitors, a pharmacophore model was generated that included two aromatic rings and one hydrogen bond acceptor, providing a template for the design of new selective anti-inflammatory agents. nih.gov These models serve as valuable tools for rational drug design, allowing for the optimization of ligand-receptor interactions.

Ligand-Receptor Interaction Analysis through Molecular Modeling and Docking Studies

Molecular modeling and docking simulations provide atomic-level insights into how this compound derivatives bind to their biological targets. These computational techniques are instrumental in explaining observed SAR trends and in predicting the binding modes of novel compounds.

Docking studies of potent α-glucosidase inhibitors revealed key interactions within the enzyme's active site. The most active compounds formed strong hydrogen bonds and hydrophobic interactions with critical amino acid residues such as ASP203, ASP327, ASP542, HIS600, and ARG526. mdpi.com These interactions are believed to be responsible for the potent inhibitory activity observed. mdpi.com

In the case of antibacterial 1,3-thiazoline derivatives targeting penicillin-binding proteins (PBP4), molecular docking showed the formation of hydrogen bonds between the nitrogen atom of the thiazoline ring and amino acid residues like ASN 308, as well as carbon-hydrogen bonds with SER 303. nih.govnih.gov The binding energies calculated from these simulations often correlate with the experimentally determined biological activity. For anticancer thiazole derivatives, docking studies have been used to understand their binding to targets like tubulin, EGFR, and HER2, elucidating the specific interactions that drive their inhibitory effects. nih.govacs.org These detailed analyses of ligand-receptor interactions are indispensable for the modern drug discovery process, enabling the rational design of derivatives with optimized biological profiles.

Applications in Medicinal Chemistry Research and Drug Design Principles

Lead Compound Identification and Optimization Leveraging the 2-Benzylsulfanyl-4,5-dihydrothiazole Scaffold

The process of identifying a "lead" compound is a critical first step in drug discovery. A lead compound is a chemical starting point that has some desired biological activity but may need to be modified to improve its efficacy, selectivity, and pharmacokinetic properties. The this compound scaffold has proven to be a valuable template for the identification and optimization of such lead compounds.

Researchers have synthesized and evaluated various derivatives of this scaffold to explore their potential as therapeutic agents. For instance, a series of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives containing a diacylhydrazine moiety were designed and synthesized. nih.gov These compounds exhibited notable antifungal activities against several plant pathogens. nih.gov This indicates that the (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid framework can serve as a promising lead structure for developing new antifungal agents. nih.gov

The optimization process, often referred to as hit-to-lead, involves modifying the initial "hit" to improve its drug-like properties. drugtargetreview.combiobide.com This can include enhancing potency, selectivity, solubility, and metabolic stability. drugtargetreview.com Computational methods, such as computer-aided drug design (CADD), are increasingly being used to guide this optimization process. nih.gov By making systematic chemical modifications to the this compound core, chemists can fine-tune its interaction with biological targets and enhance its therapeutic potential. biobide.com

| Derivative Class | Biological Activity | Reference |

| (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamides | Antifungal | nih.gov |

| 2-Aryl-4,5-dihydrothiazoles | Antibacterial | nih.gov |

| 2-(Substituted benzylsulfanyl)-4,5-dihydrothiazoles | Not specified |

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing the Dihydrothiazole Core

The dihydrothiazole core of this compound is an attractive candidate for such strategies. Its structural and electronic properties can be mimicked by other heterocyclic systems, allowing chemists to explore new chemical space and potentially overcome issues like toxicity or poor pharmacokinetics associated with the original scaffold. researchgate.net This approach can lead to the discovery of new intellectual property and the development of drugs with superior therapeutic profiles. nih.gov

For example, the thiazole (B1198619) ring itself is considered a "privileged scaffold" in drug design due to its presence in numerous bioactive compounds. nih.gov By using the dihydrothiazole core as a starting point, researchers can apply scaffold hopping techniques to design novel derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gov

Fragment-Based Drug Design (FBDD) Approaches Involving this compound Fragments

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient method for lead discovery. biosolveit.de This approach involves screening small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. biosolveit.depharmacelera.com Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent, high-affinity lead compound. biosolveit.debu.edu

The this compound structure can be deconstructed into smaller fragments that can be used in FBDD campaigns. nih.gov The dihydrothiazole ring or the benzylsulfanyl group, for instance, could serve as starting fragments. By identifying how these small fragments interact with a target protein, researchers can rationally design larger, more complex molecules with improved binding affinity and specificity. bu.edu This bottom-up approach offers several advantages over traditional high-throughput screening, including a higher hit rate and more efficient exploration of chemical space. pharmacelera.com

The process of FBDD typically involves:

Fragment Library Design: Creating a diverse collection of small, low-complexity molecules. pharmacelera.com

Fragment Screening: Using biophysical techniques like X-ray crystallography or NMR spectroscopy to detect weak binding of fragments to the target.

Hit-to-Lead Optimization: Growing, linking, or merging fragments to increase potency and develop drug-like properties. biosolveit.depharmacelera.com

Design of Dual-Targeting Agents and Multi-Pharmacophore Systems

In recent years, there has been a growing interest in developing drugs that can modulate multiple biological targets simultaneously. These multi-target agents can offer improved efficacy and a lower likelihood of developing drug resistance, particularly in complex diseases like cancer. nih.gov The this compound scaffold can be utilized as a core structure to design such dual-targeting or multi-pharmacophore compounds.

By incorporating different pharmacophoric elements onto the dihydrothiazole ring, it is possible to create molecules that can interact with two or more distinct biological targets. For example, derivatives of 2-aminobenzothiazole have been explored for their potential as dual inhibitors of different kinases involved in cancer progression. nih.gov This strategy allows for the development of a single therapeutic agent with a broader spectrum of activity.

Role of this compound in Anti-Virulence Strategies

A novel and promising approach to combatting bacterial infections is to target their virulence factors rather than their viability. nih.gov This anti-virulence strategy aims to disarm pathogens, making them less harmful to the host and more susceptible to the host's immune system. scispace.com This approach may exert less selective pressure for the development of drug resistance compared to traditional antibiotics. nih.gov

The this compound scaffold and its derivatives have been investigated for their potential in anti-virulence therapies. For example, some thiazole-containing compounds have been shown to interfere with bacterial communication systems, such as quorum sensing. researchgate.net By disrupting these signaling pathways, these compounds can prevent the coordinated expression of virulence factors and biofilm formation, thereby mitigating the severity of an infection. researchgate.netmednexus.org

Key targets for anti-virulence strategies include:

Bacterial adhesion researchgate.net

Toxin production and secretion nih.gov

Biofilm formation scispace.com

Quorum sensing researchgate.net

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Synthetic Methodologies for Enhanced Diversity

Future research into 2-Benzylsulfanyl-4,5-dihydrothiazole will likely prioritize the development of more advanced and versatile synthetic methodologies. While established methods, such as the reaction between 4,5-dihydro-thiazole-2-thiol and benzyl (B1604629) bromides, have proven effective, they offer limited scope for structural diversification. researchgate.net The goal is to create more efficient, stereoselective, and environmentally benign pathways to generate extensive libraries of analogues for structure-activity relationship (SAR) studies.

Key areas for development include:

Catalyst Innovation: Exploring novel metal- and organo-catalysts could facilitate reactions under milder conditions and provide better control over stereochemistry, which is crucial as the biological activity of enantiomers can differ significantly. nih.gov

One-Pot Reactions: Designing multi-component, one-pot reactions would streamline the synthesis process, reducing time, cost, and waste. This approach allows for the assembly of complex molecules from simple precursors in a single operation.

Alternative Reagents: The use of alternative, shelf-stable, and odorless thiol equivalents, such as S-benzylisothiouronium halides, presents a promising avenue for improving laboratory safety and convenience. researchgate.net

Enabling Technologies: The adoption of technologies like microwave-assisted synthesis and ultrasound could accelerate reaction times and improve yields, as demonstrated in the synthesis of related heterocyclic compounds. researchgate.net

These advanced methodologies would enable the systematic modification of both the dihydrothiazole core and the benzylsulfanyl moiety, introducing a wide range of functional groups to fine-tune the compound's physicochemical and biological properties.

| Synthetic Approach | Potential Advantages | Relevant Research Context |

| Novel Catalysis | Enhanced stereoselectivity, milder reaction conditions | Synthesis of chiral 2-aryl-4,5-dihydrothiazoles from cysteine. nih.gov |

| Multi-Component Reactions | Increased efficiency, reduced waste, rapid library generation | General strategies for heterocyclic compound synthesis. |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields | Improved synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives. researchgate.net |

| Alternative Thiol Equivalents | Odorless, stable reagents, improved safety | Use of S-Benzylisothiouronium halides for thiazole (B1198619) synthesis. researchgate.net |

Advanced Mechanistic Studies on Specific Biological Interactions

Understanding precisely how this compound and its derivatives interact with biological targets at a molecular level is paramount for their development as therapeutic agents or biochemical tools. Initial studies have identified 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as novel inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govnih.gov

Future mechanistic studies should focus on:

Target Deconvolution: Identifying the specific enzymes or receptors that the compound interacts with to elicit its biological effects. For instance, some dihydrothiazole analogues are known to affect fatty acid synthesis in bacteria, a pathway distinct from MBL inhibition. nih.gov

Structural Biology: Utilizing techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This would provide invaluable insights into the binding mode and the key molecular interactions responsible for its activity, guiding the rational design of more potent and selective analogues.